3-(Propan-2-yl)-4-propoxyaniline

Medicinal Chemistry Property-Based Drug Design Fragment-Based Screening

Research groups optimizing aniline-based leads for aggrecanase inhibition or antiviral SAR often face solubility-permeability trade-offs with mono-substituted scaffolds. 3-(Propan-2-yl)-4-propoxyaniline (CAS 1310292-87-5) addresses this with a dual 3-isopropyl/4-propoxy pattern that increases LogP by +1.5-2.0 units versus 4-propoxyaniline while preserving the primary amine for diversification. • Estimated LogP 3.2 ± 0.4-suited for membrane penetration and hydrophobic pocket binding • Free -NH₂ enables amide coupling, sulfonamide synthesis, and Buchwald-Hartwig library production • ≥95% purity; in stock with flexible packaging from mg to bulk quantities.

Molecular Formula C12H19NO
Molecular Weight 193.29
CAS No. 1310292-87-5
Cat. No. B2607547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yl)-4-propoxyaniline
CAS1310292-87-5
Molecular FormulaC12H19NO
Molecular Weight193.29
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)N)C(C)C
InChIInChI=1S/C12H19NO/c1-4-7-14-12-6-5-10(13)8-11(12)9(2)3/h5-6,8-9H,4,7,13H2,1-3H3
InChIKeyIRIAMYDLTYVTLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Propan-2-yl)-4-propoxyaniline: Structural & Procurement Overview


3-(Propan-2-yl)-4-propoxyaniline (CAS 1310292-87-5) is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This aniline derivative is characterized by a propan-2-yl (isopropyl) group at the 3-position and a propoxy group at the 4-position of the aromatic ring . The compound is commercially available from multiple suppliers at purities of at least 95%, typically offered as a versatile small molecule scaffold for research applications . Its structural features—combining an electron-donating alkoxy substituent with an ortho-positioned branched alkyl group—distinguish it from simpler propoxyaniline analogs and suggest potential utility in the synthesis of bioactive molecules, dyes, and functional materials .

Dual reactive handles for amine-based diversification
Lead-like MW range for fragment-to-lead progression
Hybrid 4-propoxy/3-isopropyl scaffold for dual-pathway SAR exploration

Substitution Risks: 3-(Propan-2-yl)-4-propoxyaniline vs. Generic Analogs


The substitution of 3-(Propan-2-yl)-4-propoxyaniline with simpler propoxyaniline analogs—such as 4-propoxyaniline (CAS 4469-80-1) or 3-isopropoxyaniline (CAS 41406-00-2)—is not scientifically or industrially neutral. Even minor variations in substitution pattern on the aniline core produce measurable differences in physicochemical properties, reactivity, and biological target engagement. For instance, 4-propoxyaniline exhibits an aqueous solubility of approximately 1.3 g/L at 25°C , whereas the addition of the 3-isopropyl group in the target compound is expected to increase lipophilicity (estimated LogP increase of ~1.5-2.0 units) and reduce water solubility by an order of magnitude or more. Furthermore, the steric and electronic effects imparted by the 3-isopropyl substituent can substantially alter electrophilic aromatic substitution regioselectivity, modulate amine nucleophilicity in coupling reactions, and—critically—influence binding affinity to biological targets such as aggrecanase enzymes for which 4-propoxyaniline derivatives have been specifically developed as inhibitor precursors . The documented anti-Chikungunya virus activity of triazolopyrimidinones derived from 3-isopropoxyaniline further illustrates that even positional isomerism among alkoxy-substituted anilines can determine biological activity. Generic substitution therefore risks altered reaction yields, divergent impurity profiles, and—in pharmacological contexts—complete loss of target engagement.

Altered reaction regioselectivity
Lack of 3-isopropyl group may shift electrophilic substitution outcomes.
Scaffold-specific target engagement
4-Propoxy motif critical for aggrecanase-related scaffolds may be absent in simpler analogs.
Reduced diversification scope
N-alkylated analogs limit amine reactivity, narrowing parallel synthesis options.

Quantitative Comparison: 3-(Propan-2-yl)-4-propoxyaniline vs. Analogs


Molecular Weight Differentiation

The target compound possesses a molecular weight of 193.29 g/mol, which represents a +42 Da increase relative to both 4-propoxyaniline (151.21 g/mol) and 3-isopropoxyaniline (151.21 g/mol) . This 28% increase in molecular mass—attributable to the presence of both the 3-isopropyl and 4-propoxy substituents—places the compound in a distinct physicochemical space that exceeds typical fragment library thresholds (MW ≤150 Da) and more closely aligns with lead-like molecular weight ranges [1].

Molecular Weight
Class-level inference
193.29 vs 151.21 g/mol (+42.08 Da, +28%)
Lead-like MW range; exceeds fragment thresholds
Calculated from formula; experimental verification needed
Medicinal Chemistry Property-Based Drug Design Fragment-Based Screening

Lipophilicity Enhancement vs. 4-Propoxyaniline

Based on computational estimation using fragment-based LogP contributions, 3-(Propan-2-yl)-4-propoxyaniline is predicted to exhibit a LogP value approximately 1.5-2.0 units higher than that of 4-propoxyaniline . The addition of the 3-isopropyl group contributes approximately +1.5 LogP units to the molecular lipophilicity. This increase is consistent with experimentally observed solubility differences: 4-propoxyaniline has a measured aqueous solubility of 1.3 g/L (approximately 8.6 mM) at 25°C , whereas the target compound is expected to exhibit solubility in the sub-mM range (<0.5 g/L).

Lipophilicity Enhancement
Class-level inference
Est. LogP +1.5–2.0; Solubility
May support membrane permeability in cell assays
Computational estimate; measured solubility required
Pharmacological Scaffold
Class-level inference
4-propoxy (aggrecanase) + 3-alkyl (antiviral) motifs
Supports dual-pathway scaffold exploration
Based on literature for related aniline derivatives
Synthetic Handles
Class-level inference
Primary amine + propoxy ether; 3-isopropyl inert
Broader amine derivatization scope vs N-alkylated analogs
Reactivity assessment based on structural analysis
ADME Prediction Physicochemical Property Optimization Permeability

Pharmacological Scaffold: Aggrecanase vs. Antiviral

Propoxyaniline derivatives exhibit distinct pharmacological applications based on their substitution patterns. 4-Propoxyaniline (CAS 4469-80-1) has established utility as a reactant for the preparation of aggrecanase inhibitors, a class of compounds under investigation for osteoarthritis treatment . In contrast, 3-isopropoxyaniline (CAS 41406-00-2) serves as a building block for [1,2,3]triazolo[4,5-d]pyrimidinones that inhibit Chikungunya virus replication [1]. 3-(Propan-2-yl)-4-propoxyaniline combines the 4-propoxy group (critical for aggrecanase inhibitor scaffolds) with the 3-isopropyl motif (structurally related to the 3-isopropoxy group found in anti-Chikungunya precursors), creating a unique scaffold positioned at the intersection of these two therapeutic target classes.

Pharmacological Scaffold
Class-level inference
4-propoxy (aggrecanase) + 3-alkyl (antiviral) motifs
Supports dual-pathway scaffold exploration
Based on literature for related aniline derivatives
Enzyme Inhibition Antiviral Drug Discovery Osteoarthritis Research

Synthetic Utility: Dual Functional Handles

3-(Propan-2-yl)-4-propoxyaniline contains two distinct functional handles for further synthetic elaboration: a primary aromatic amine (amenable to acylation, sulfonylation, diazotization, or reductive amination) and the propoxy ether at the para position . In comparison, simpler analogs such as 4-propoxyaniline offer only the amine as the primary reactive handle, while 3-isopropoxyaniline provides the amine and a 3-isopropoxy group. The target compound's 3-isopropyl group, being a saturated alkyl substituent, does not participate in typical derivatization reactions, preserving the amine's nucleophilicity without introducing additional reactive oxygen sites that might complicate protection/deprotection strategies. This contrasts with N-alkylated analogs such as 2-isopropoxy-N-isopropylaniline (CAS 1157447-75-0) where the amine nitrogen is already substituted, limiting further diversification .

Synthetic Handles
Class-level inference
Primary amine + propoxy ether; 3-isopropyl inert
Broader amine derivatization scope vs N-alkylated analogs
Reactivity assessment based on structural analysis
Organic Synthesis Building Block Parallel Chemistry

3-(Propan-2-yl)-4-propoxyaniline: Application Scenarios


Lead-Like Exploration at Aggrecanase-Antiviral Interface

This compound is optimally deployed in medicinal chemistry programs seeking to explore novel chemical space that bridges two established pharmacological domains. The 4-propoxy motif aligns with aggrecanase inhibitor scaffolds , while the 3-isopropyl substitution introduces steric bulk that may modulate target selectivity or metabolic stability . Researchers investigating dual-target or polypharmacology approaches for osteoarthritis with comorbid viral indications may find this scaffold particularly valuable for preliminary structure-activity relationship (SAR) studies. The enhanced lipophilicity (estimated LogP increase of +1.5-2.0 units vs. 4-propoxyaniline) suggests utility in assays requiring membrane penetration.

Fragment-to-Lead: Molecular Complexity Gain

With a molecular weight of 193.29 g/mol, this compound occupies the lower end of lead-like chemical space, representing a natural progression from simpler fragment scaffolds (MW <150 Da) . The 28% increase in molecular mass relative to mono-substituted propoxyaniline fragments provides additional van der Waals contacts that can enhance binding affinity to hydrophobic protein pockets. This makes the compound suitable as a core scaffold in fragment-based drug discovery (FBDD) programs where initial hits from 4-propoxyaniline or 3-isopropoxyaniline fragments require further elaboration to achieve lead-like potency.

Parallel Library Synthesis Building Block

The preserved primary aromatic amine functionality distinguishes this compound from N-alkylated analogs such as 2-isopropoxy-N-isopropylaniline, enabling a wider array of diversification chemistries including amide bond formation, sulfonamide synthesis, Buchwald-Hartwig coupling, and diazonium salt chemistry . The 3-isopropyl group, being chemically inert under most derivatization conditions, allows for focused elaboration at the amine without unintended side reactions. This makes the compound suitable for high-throughput parallel synthesis of structurally diverse libraries where amine-based diversification is the primary synthetic strategy.

Solubility-Permeability Trade-off: Alkyl Substitution Effects

The predicted solubility reduction of ≥60% relative to 4-propoxyaniline (from ~8.6 mM to sub-mM range) coupled with the estimated LogP increase of +1.5-2.0 units makes this compound a useful probe for studying the solubility-permeability trade-off in aniline-derived scaffolds. Researchers investigating the impact of incremental alkyl substitution on ADME properties can use this compound alongside its mono-substituted analogs to establish quantitative structure-property relationship (QSPR) models. Such studies are particularly relevant for optimizing the developability profile of aniline-containing drug candidates.

Application
Selection Property
Validation Focus
Aggrecanase/antiviral dual-pathway SAR
Hybrid 4-propoxy/3-isopropyl scaffold
Target engagement and selectivity profiling
Fragment-to-lead progression
Lead-like MW and enhanced lipophilicity
Physicochemical optimization for lead development
Parallel library synthesis
Primary amine with inert 3-isopropyl
Diversification scope and reaction compatibility
Solubility-permeability trade-off modeling
Estimated LogP shift and solubility profile
QSPR model development and validation

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